Home > Products > Screening Compounds P59117 > N-(4-ethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
N-(4-ethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide - 847464-40-8

N-(4-ethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Catalog Number: EVT-3098204
CAS Number: 847464-40-8
Molecular Formula: C21H19N3O5
Molecular Weight: 393.399
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis method for the target compound is not available in the provided literature, a plausible approach can be proposed based on the synthesis of similar 2-pyridone derivatives. [, , ]

  • Synthesis of the Pyridone Core: This could be achieved by reacting a substituted malononitrile with an appropriate aryl amine, followed by cyclization and hydrolysis. []
Mechanism of Action
  • Kinase Inhibition: Similar compounds have shown potent inhibitory activity against various kinases, including Met kinase, RIPK3, and SYK. [, , , ] The target compound might exhibit similar inhibitory activity against specific kinases.
  • Enzyme Inhibition (Other than Kinases): 2-Pyridone derivatives have also demonstrated inhibitory activity against other enzymes like endothelial lipase and cyclooxygenase-2 (COX-2). [, ] Further investigation is needed to determine if the compound interacts with specific enzymes.
Applications
  • Drug Discovery: Identifying novel kinase inhibitors for treating diseases like cancer. [, ]
  • Developing Anti-inflammatory Agents: Exploring its potential as a COX-2 inhibitor for inflammatory conditions. []

N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

  • Compound Description: BMS-777607 is a potent and selective Met kinase inhibitor. It exhibits significant anti-tumor activity in vivo, achieving complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration [].

N-(3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Compound Description: This compound is a Type II DFG-out inhibitor of RIPK3 kinase []. It was identified during research focused on discovering novel RIPK3 inhibitors with enhanced selectivity against key off-target kinases.

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide 4-methylbenzenesulfonate

  • Compound Description: This compound and its novel crystalline forms are being investigated for their potential in treating chronic obstructive pulmonary disease (COPD) [, ]. The compound demonstrates the ability to inhibit neutrophilic elastase activity, making it a potential therapeutic agent for inflammatory diseases [].

N-(4-Chlorophenyl)-2-hydroxynicotinamide (Compound 4)

  • Compound Description: This compound demonstrated potent anti-inflammatory activity comparable to Leflunomide and its active metabolite, Malononitrilamide, both used to treat rheumatoid arthritis []. The study highlights the importance of the β-keto amide with the enolic hydroxyl group for the compound's immunosuppressive effects [].

Properties

CAS Number

847464-40-8

Product Name

N-(4-ethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

IUPAC Name

N-(4-ethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide

Molecular Formula

C21H19N3O5

Molecular Weight

393.399

InChI

InChI=1S/C21H19N3O5/c1-2-15-8-10-17(11-9-15)22-20(25)19-7-4-12-23(21(19)26)29-14-16-5-3-6-18(13-16)24(27)28/h3-13H,2,14H2,1H3,(H,22,25)

InChI Key

YQOFATMKMGSSMY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.